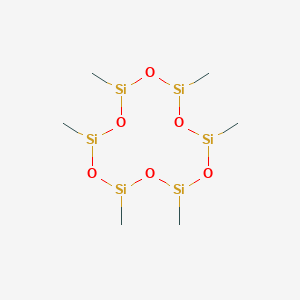

2,4,6,8,10,12-Hexamethylcyclohexasiloxane

Description

Note: A critical discrepancy exists between the compound name in the query and the evidence provided. The evidence extensively discusses 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), a high-energy explosive, rather than the siloxane derivative mentioned. For completeness, a brief overview of the siloxane compound is provided below, but the comparative analysis will focus on CL-20 due to the available data.

2,4,6,8,10,12-Hexamethylcyclohexasiloxane (CAS 295-01-2) is a cyclic siloxane with six methyl groups attached to silicon atoms in a 12-membered ring structure (1,3,5,7,9,11-Hexaoxa-2,4,6,8,10,12-hexasilacyclododecane) . Its molecular formula is H₁₂O₆Si₆, with a molecular weight of 276.6 g/mol. Siloxanes of this class are typically used in industrial applications as lubricants, surfactants, or precursors for silicone polymers.

Properties

CAS No. |

6166-87-6 |

|---|---|

Molecular Formula |

C6H18O6Si6 |

Molecular Weight |

354.71 g/mol |

InChI |

InChI=1S/C6H18O6Si6/c1-13-7-14(2)9-16(4)11-18(6)12-17(5)10-15(3)8-13/h1-6H3 |

InChI Key |

HMNWUEYFORJTTB-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1O[Si](O[Si](O[Si](O[Si](O[Si](O1)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8,10,12-Hexamethylcyclohexasiloxane typically involves the hydrolysis and condensation of hexamethyldisiloxane (HMDSO) in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the cyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out using large-scale reactors with continuous monitoring of reaction parameters to achieve high yields and purity. The process involves the use of specialized equipment to handle the reactive intermediates and ensure safe operation.

Chemical Reactions Analysis

Types of Reactions: 2,4,6,8,10,12-Hexamethylcyclohexasiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2).

Major Products Formed:

Oxidation: Formation of silanols and siloxanes.

Reduction: Production of silanes.

Substitution: Generation of halogenated siloxanes.

Scientific Research Applications

2,4,6,8,10,12-Hexamethylcyclohexasiloxane has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.

Biology: Employed in the study of biomimetic materials and surface modifications.

Medicine: Investigated for its potential use in drug delivery systems and medical implants.

Industry: Utilized in the production of coatings, sealants, and adhesives due to its unique properties.

Mechanism of Action

The mechanism by which 2,4,6,8,10,12-Hexamethylcyclohexasiloxane exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable siloxane bonds, which contribute to its stability and reactivity in various chemical processes. The specific molecular targets and pathways depend on the application and the type of reaction involved.

Comparison with Similar Compounds

The evidence focuses on CL-20 (2,4,6,8,10,12-hexanitrohexaazaisowurtzitane), a caged nitramine explosive. Below is a detailed comparison of CL-20 with traditional energetic compounds like HMX, RDX, and TNT, as well as emerging high-energy density materials (HEDMs).

Key Properties of CL-20 vs. Traditional Explosives

Key Findings :

- CL-20 surpasses HMX, RDX, and TNT in density, detonation velocity, and pressure due to its strained caged structure and high nitrogen/oxygen content .

- Its positive heat of formation (+454 kJ/mol) enhances energy release, unlike TNT, which relies on carbon oxidation .

- However, CL-20’s higher sensitivity (impact sensitivity: 3–4 J) limits its widespread use compared to HMX (7.4 J) or RDX (7.5 J) .

Comparison with Emerging HEDMs

CL-20 is benchmarked against next-generation HEDMs, such as polynitrogen compounds and cocrystal energetic materials :

- Polynitrogen Systems : Compounds like cyclo-N₅⁻ salts derive energy from N─N and N═N bonds, offering higher theoretical energy densities than CL-20. However, their thermal instability (e.g., rapid decomposition above 100°C) limits practical applications .

- Cocrystals : CL-20 cocrystals (e.g., CL-20/BTF, CL-20/DNP) reduce sensitivity while maintaining high detonation performance. For example, CL-20/BTF cocrystals exhibit a 15% reduction in impact sensitivity compared to pure CL-20 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.